cis-2,4-Pentadienenitrile
Description
Structure
3D Structure
Properties
CAS No. |
2180-69-0 |
|---|---|
Molecular Formula |
C5H5N |
Molecular Weight |
79.10 g/mol |
IUPAC Name |
(2Z)-penta-2,4-dienenitrile |
InChI |
InChI=1S/C5H5N/c1-2-3-4-5-6/h2-4H,1H2/b4-3- |
InChI Key |
STSRVFAXSLNLLI-ARJAWSKDSA-N |
Isomeric SMILES |
C=C/C=C\C#N |
Canonical SMILES |
C=CC=CC#N |
physical_description |
Soluble in water (15 g/L); [ChemIDplus] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Cis-2,4-Pentadienenitrile can be synthesized through various methods. One common approach involves the dehydration of 3-pentenenitrile under specific conditions . Another method includes the isomerization of trans-3-pentenenitrile through gas-phase pyrolysis .
Industrial Production Methods: Industrial production of this compound typically involves catalytic dehydration of suitable precursors under controlled conditions. The process may also include distillation to purify the final product .
Chemical Reactions Analysis
Types of Reactions: Cis-2,4-Pentadienenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH3) are commonly employed.
Major Products:
Oxidation: Produces oxides and carboxylic acids.
Reduction: Yields primary amines.
Substitution: Forms substituted nitriles and other derivatives.
Scientific Research Applications
Cis-2,4-Pentadienenitrile has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-2,4-Pentadienenitrile involves its interaction with various molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions , leading to the formation of new bonds and compounds. The conjugated diene system allows for electrophilic addition reactions , facilitating the formation of complex structures .
Comparison with Similar Compounds
Research Findings and Discussion
- Vaporization Enthalpy Trends : The higher ΔvapH of bicyclo[1.1.0]butane-1-carbonitrile underscores the role of molecular strain in enhancing enthalpy values, whereas pyridine’s comparable ΔvapH to this compound suggests that aromaticity and nitrile polarity exert similar energetic effects during vaporization .
- Discrepancies in Pyridine Data : Variations in reported pyridine ΔvapH values (e.g., 37.6–40.5 kJ/mol) likely arise from differences in experimental methods, such as gas chromatography (CGC) vs. static measurement techniques .
Biological Activity
Cis-2,4-Pentadienenitrile (C5H5N) is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
This compound is characterized by its unique structure that includes a diene system and a nitrile group. This configuration may contribute to its reactivity and biological interactions. The molecular structure is shown below:
Antimicrobial Activity
Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For example, diarylpentanoids related to this compound have demonstrated activity against various Gram-positive and Gram-negative bacteria. Specific derivatives showed inhibition zones ranging from 9 to 20 mm against resistant strains of E. cloacae .
| Compound | Inhibition Zone (mm) | Target Bacteria |
|---|---|---|
| Compound 1 | 20 | E. cloacae |
| Compound 2 | 15 | S. aureus |
| Compound 3 | 18 | E. faecalis |
Antitumor Activity
This compound has been studied for its potential antitumor effects. Similar compounds have shown cytotoxicity against various cancer cell lines, including non-small cell lung cancer and breast cancer cell lines. For instance, tryptanthrin, a related compound, exhibited IC50 values between 8.5–22.6 μM against human glioblastoma and breast cancer cells .
Mechanisms of Action:
- Induction of apoptosis in cancer cells.
- Inhibition of cell cycle progression at the G0/G1 phase.
- Down-regulation of key cell cycle regulatory proteins such as Cyclin D1 and CDK4 .
Study on Antimicrobial Properties
A study conducted on synthetic diarylpentanoids showed that certain structural modifications enhanced antibacterial activity significantly. The presence of heterocyclic aryl rings was associated with increased efficacy against resistant bacterial strains .
Study on Antitumor Effects
In vitro studies demonstrated that derivatives similar to this compound could inhibit the growth of cancer cells by triggering apoptosis and differentiation pathways. For example, treatment with these compounds resulted in marked morphological changes in treated cells and significant down-regulation of oncogenes .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural features:
- Diene Configuration: The presence of the cis double bond may enhance interaction with biological targets.
- Nitrile Group: This functional group is critical for the compound's reactivity and potential interactions with cellular components.
Q & A
Basic: What experimental methods are recommended for determining the thermodynamic properties of cis-2,4-pentadienenitrile?
Answer:
The vaporization enthalpy (ΔvapH) of this compound can be measured using calorimetric techniques, such as differential scanning calorimetry (DSC) or gas chromatography (GC) under controlled temperature ranges. For instance, phase transition studies report a vaporization enthalpy of 40.7 kJ/mol within the temperature range of 318–383 K . Researchers should calibrate instruments with reference compounds (e.g., pyridine, as in ) and validate results using multiple replicates. Ensure purity verification via GC-MS to avoid confounding data from impurities.
Basic: How can the stereochemical configuration (cis/trans) of 2,4-pentadienenitrile be confirmed experimentally?
Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for stereochemical analysis. For cis-dienes, coupling constants (J) between adjacent protons on double bonds typically range from 8–12 Hz , compared to trans configurations (J ≈ 12–18 Hz). Infrared (IR) spectroscopy can also identify conjugation patterns (C≡N and C=C stretching frequencies). For example, conjugated nitriles exhibit characteristic C≡N stretches near 2220 cm⁻¹ , while isolated nitriles appear at higher frequencies . X-ray crystallography may be used for definitive structural confirmation if single crystals are obtainable.
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
While specific safety data for this compound is limited, analogous nitriles (e.g., benzonitrile derivatives) suggest risks of skin/eye irritation and respiratory distress. Follow these guidelines:
- Use fume hoods and personal protective equipment (PPE: gloves, goggles).
- Avoid dust/aerosol formation during weighing or synthesis .
- Store in airtight containers under inert gas (N₂/Ar) to prevent degradation.
- Refer to GHS hazard classifications for nitriles (e.g., H315, H319) and implement emergency protocols for spills .
Advanced: How can researchers reconcile discrepancies in reported thermodynamic data for this compound?
Answer:
Contradictions in ΔvapH or phase transition values may arise from impurities, calibration errors, or measurement techniques. To address this:
Replicate experiments using purified samples (e.g., column chromatography or distillation).
Cross-validate with computational methods (e.g., density functional theory (DFT) for enthalpy predictions).
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess data quality and relevance .
Compare with structurally similar compounds (e.g., cis-2,5-diene nitriles) to identify trends .
Advanced: What strategies optimize the synthesis of this compound with high stereoselectivity?
Answer:
While direct synthesis methods are not detailed in available literature, analogous approaches for conjugated nitriles include:
- Cyanation of dienes : Use CuCN or Pd-catalyzed cyanation to introduce the nitrile group while preserving cis geometry.
- Stereocontrolled elimination : Dehydrohalogenation of 2,4-dihalopentanes with a strong base (e.g., KOtBu) under kinetic control .
- Photochemical isomerization : Irradiate trans-isomers to induce cis-configuration via [2+2] cycloaddition pathways, followed by retro-reactions .
Validate stereochemistry via NOESY NMR to confirm spatial proximity of protons on adjacent double bonds.
Advanced: How can computational modeling predict the reactivity of this compound in Diels-Alder reactions?
Answer:
Diels-Alder reactivity depends on electron-deficient dienophiles. For this compound:
Perform DFT calculations (e.g., Gaussian or ORCA) to map frontier molecular orbitals (HOMO-LUMO gaps).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
